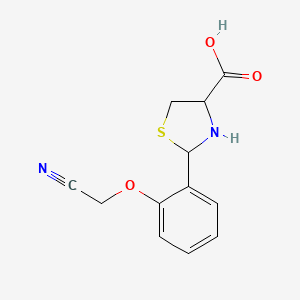

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazolidine ring and a phenyl group substituted with a cyanomethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

Introduction of the Cyanomethoxy Group: The phenyl ring is functionalized with a cyanomethoxy group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid can undergo several types of chemical reactions:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyanomethoxy group can be reduced to an amine or alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Antitumor Activity : Research indicates that derivatives of thiazolidine-4-carboxylic acids show significant cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma. The incorporation of the cyanomethoxy group enhances these effects, making it a promising lead for further development .

- Antimicrobial Properties : Studies have demonstrated that thiazolidine derivatives possess antimicrobial activity against a variety of pathogens. The presence of the thiazolidine ring contributes to this bioactivity, which can be further enhanced through structural modifications .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Therapeutic Applications

The diverse biological activities of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid suggest several therapeutic applications:

- Cancer Treatment : Given its antitumor properties, ongoing research is focused on developing formulations that can effectively target cancer cells while minimizing side effects on healthy tissues.

- Infection Control : Its antimicrobial properties position it as a candidate for developing new antibiotics or antifungal agents, especially in an era where resistance to existing drugs is a growing concern.

- Chronic Inflammatory Diseases : The potential anti-inflammatory effects could lead to applications in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several studies have documented the efficacy and safety profiles of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against prostate cancer cell lines with IC50 values below 10 µM. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) under 100 µg/mL. |

| Study 3 | Anti-inflammatory Effects | In vivo studies indicated reduced edema in animal models treated with the compound compared to controls. |

Wirkmechanismus

The mechanism of action of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanomethoxy group can also participate in hydrogen bonding or other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-4-carboxylic acid: Lacks the cyanomethoxy group, making it less versatile in terms of chemical reactivity.

2-(2-Methoxy-phenyl)-thiazolidine-4-carboxylic acid: Similar structure but lacks the cyanide functionality, which can affect its biological activity.

Uniqueness

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid is unique due to the presence of both the cyanomethoxy group and the thiazolidine ring, which confer distinct chemical and biological properties

Biologische Aktivität

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3S with a molecular weight of 264.30 g/mol. The structure consists of a thiazolidine ring substituted with a cyanomethoxy group and a phenyl group, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃S |

| Molecular Weight | 264.30 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine-4-carboxylic acid derivatives with appropriate cyanomethoxy-substituted phenols. The reaction conditions often include the use of catalysts and specific solvents to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can help in preventing oxidative stress-related diseases.

- Enzyme Inhibition : It acts as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways.

- Tyrosinase Inhibition : The compound's structure allows it to bind effectively to the active site of tyrosinase, preventing substrate access and thus inhibiting melanin synthesis .

- Antioxidant Mechanism : Its ability to donate electrons helps neutralize free radicals, reducing cellular damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazolidine derivatives, including this compound:

- Tyrosinase Inhibition Study : A study reported that derivatives similar to this compound displayed significant inhibition (up to 66.47%) of tyrosinase activity at concentrations as low as 20 μM . This suggests potential applications in cosmetic formulations aimed at skin lightening.

- Antioxidant Activity Assessment : Research demonstrated that thiazolidine derivatives exhibited notable antioxidant properties through various assays, indicating their potential use in formulations targeting oxidative stress .

- Antimicrobial Testing : In vitro tests indicated that compounds with similar structures showed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, supporting the need for further exploration in therapeutic contexts .

Eigenschaften

IUPAC Name |

2-[2-(cyanomethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-5-6-17-10-4-2-1-3-8(10)11-14-9(7-18-11)12(15)16/h1-4,9,11,14H,6-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALCOFDLEUBSTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2OCC#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.